molecular formula C20H30N4O2 B2673530 1,10-bis(3,5-dimethyl-1H-pyrazol-1-yl)decane-1,10-dione CAS No. 96368-56-8

1,10-bis(3,5-dimethyl-1H-pyrazol-1-yl)decane-1,10-dione

Cat. No.: B2673530
CAS No.: 96368-56-8
M. Wt: 358.486
InChI Key: DGGVAGBSVYVLOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Pyrazole Chemistry in Coordination Research

Pyrazole, a five-membered heterocycle with two adjacent nitrogen atoms, has been a cornerstone of coordination chemistry since the 1970s. Early work by Trofimenko demonstrated the utility of poly(pyrazol-1-yl)borates and poly(pyrazol-1-yl)alkanes in forming stable metal complexes, particularly with palladium and platinum. These ligands enabled precise control over metal coordination geometry, leveraging pyrazole’s dual nitrogen donors for bidentate or tridentate binding modes. The incorporation of substituents like methyl groups at the 3- and 5-positions (e.g., 3,5-dimethylpyrazole) further enhanced steric bulk and electronic modulation, critical for stabilizing high-valent metal centers.

By the 1980s, Reedijk’s review on nitrogen-donor ligands underscored pyrazole’s versatility in forming complexes with diverse transition metals, including copper, nickel, and silver. The advent of heterocycle-linked ligands, such as pyridine-pyrazole hybrids, introduced new electronic landscapes for catalysis and material science. However, the lack of electronic communication between heterocycles in early designs limited their applications. This challenge spurred the integration of “insulating spacers,” such as methylene or alkyl chains, to decouple electronic effects while maintaining structural rigidity.

Development of Bis-pyrazole Derivatives in Chemical Science

Bis-pyrazole derivatives emerged as a strategic advancement in ligand design, enabling chelation through spatially separated pyrazole units. The foundational synthesis of tri(1H-pyrazol-1-yl)methane by Hückel and Chneider in 1937 marked the inception of this field. Trofimenko’s later work expanded this to bis-pyrazolylmethanes, which exhibited unique binding behaviors due to their boat-like conformations upon metal coordination.

The introduction of long alkyl chains, as seen in 1,10-bis(3,5-dimethyl-1H-pyrazol-1-yl)decane-1,10-dione, addressed key limitations of shorter-chain analogs. For instance, decanedione spacers provided enhanced flexibility, allowing ligands to adapt to varying metal ion radii while minimizing steric strain. This innovation was pivotal for synthesizing dinuclear and polynuclear complexes, where precise intermetal distances are crucial for magnetic or catalytic properties.

Recent advances in one-pot syntheses, such as those reported for bis(indazolyl)methanes, have streamlined the production of bis-pyrazole derivatives. These methods often employ carbonyl precursors (e.g., diketones) and hydrazines, enabling high yields and scalability. For example, 3,5-dimethylpyrazole—a key precursor for the title compound—is synthesized via condensation of acetylacetone and hydrazine.

Significance of Long-Chain Bis-pyrazolyl Compounds in Heterocyclic Chemistry

Long-chain bis-pyrazolyl compounds like this compound occupy a niche in heterocyclic chemistry due to their unique physicochemical properties. The decanedione spacer serves dual roles:

  • Electronic Isolation : The ten-carbon chain prevents conjugation between pyrazole rings, localizing electron density on each heterocycle. This isolation is critical for applications requiring independent redox activity at each binding site.
  • Conformational Flexibility : Unlike rigid aromatic spacers, the alkyl chain permits rotation, enabling adaptive binding to metal centers with varying geometries.

Comparative studies highlight the impact of chain length on metal-ligand stability. For example, dinuclear palladium complexes with decanedione-linked pyrazoles exhibit higher thermal stability than their hexanedione counterparts, attributed to reduced steric crowding. Additionally, the methyl substituents at the 3- and 5-positions of the pyrazole rings enhance solubility in nonpolar solvents, facilitating homogeneous catalysis.

Structural Comparison with Other Bis-pyrazolyl Derivatives

The structural nuances of this compound become evident when contrasted with related derivatives:

Compound Spacer Key Properties
Bis(1H-pyrazol-1-yl)methane Methylene Rigid, short spacer; forms strained 6-membered chelate rings.
1,6-bis(3,5-dimethylpyrazol-1-yl)hexanedione Hexanedione Moderate flexibility; suitable for medium-sized metal ions.
1,10-bis(3,5-dimethylpyrazol-1-yl)decanedione Decanedione High flexibility; ideal for large, dinuclear complexes.
Bis(pyrazolyl)borates Borate bridge Anionic ligands; strong electron donation to metals.

The decanedione derivative’s elongated structure enables the formation of macrocyclic complexes, which are less accessible with shorter spacers. For instance, reactions with silver(I) yield tetranuclear clusters stabilized by Ag···Ag interactions, as revealed by QTAIM analyses. In contrast, methylene-linked analogs favor mononuclear geometries due to spatial constraints.

Furthermore, the diketone functionality in the title compound provides additional binding sites for alkali metals, a feature absent in non-carbonyl-linked bis-pyrazolyl ligands. This duality—pyrazole nitrogen donors and carbonyl oxygen donors—broadens its applicability in supramolecular chemistry.

Structural Analysis via X-ray Crystallography Single-crystal studies of analogous compounds, such as bis(indazolyl)methanes, reveal boat-like conformations in the solid state. While similar data for the title compound remain scarce, computational models predict a staggered conformation of the decanedione chain, minimizing steric clashes between pyrazole methyl groups.

Properties

IUPAC Name

1,10-bis(3,5-dimethylpyrazol-1-yl)decane-1,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O2/c1-15-13-17(3)23(21-15)19(25)11-9-7-5-6-8-10-12-20(26)24-18(4)14-16(2)22-24/h13-14H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGVAGBSVYVLOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)CCCCCCCCC(=O)N2C(=CC(=N2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1,10-bis(3,5-dimethyl-1H-pyrazol-1-yl)decane-1,10-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .

Biological Activity

1,10-bis(3,5-dimethyl-1H-pyrazol-1-yl)decane-1,10-dione is a compound belonging to the class of bis(pyrazolyl)methanes. This compound exhibits a range of biological activities that make it a subject of interest in medicinal and agricultural chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C20H30N4O2\text{C}_{20}\text{H}_{30}\text{N}_{4}\text{O}_{2}

This compound features two pyrazole rings connected by a decane chain with carbonyl groups at both ends. Its unique structure contributes to its diverse biological activities.

Anticancer Properties

Recent studies have demonstrated significant anticancer properties of this compound. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound was tested against liver and lung carcinoma cell lines using the MTT assay. It showed an IC50 value of 5.35 µM against liver carcinoma and 8.74 µM against lung carcinoma cells, indicating potent activity compared to the standard drug Cisplatin (IC50 values of 3.78 µM and 6.39 µM respectively) .

The mechanism through which this compound exerts its biological effects involves:

  • Metal Coordination : As a ligand, it can form stable complexes with metal ions, influencing various biochemical pathways.
  • Inhibition of Cell Proliferation : The compound has been shown to interfere with cell cycle progression in cancer cells, leading to apoptosis .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrazole derivatives:

Compound NameIC50 (µM) - Liver CancerIC50 (µM) - Lung Cancer
This compound5.358.74
Cisplatin3.786.39
Bis(3,5-dimethylpyrazolyl)methaneTBDTBD

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

  • Synthesis and Evaluation : A study synthesized various derivatives based on the pyrazole framework and evaluated their biological activities. It was found that modifications to the pyrazole rings could enhance anticancer activity .
  • Toxicity Assessment : The compound was assessed for toxicity against normal cells (MRC-5 lung fibroblast cells), showing low toxic effects which suggest a favorable safety profile for therapeutic use .

Q & A

Q. Table 1: Representative Reaction Conditions from Analogous Ligand Syntheses

PrecursorsSolvent SystemReaction TimeYieldReference
Pyrazole + Cd(ClO₄)₂·6H₂OCH₂Cl₂/MeOH/H₂O2 weeks~70%
Pyrazole + CdCl₂EthanolReflux, 24 h~65%

Basic: How can X-ray crystallography be optimized for structural elucidation of this compound?

Methodological Answer:

  • Data Collection : Use high-resolution synchrotron radiation or a fine-focus sealed tube source for small-molecule crystals.
  • Software Tools :
    • SHELX suite : For structure solution (SHELXD) and refinement (SHELXL) .
    • ORTEP-3 : For graphical representation of thermal ellipsoids and molecular geometry .
  • Validation : Employ PLATON/CHECKCIF to identify disorder, twinning, or missed symmetry .

Q. Key Parameters :

  • Resolution < 0.8 Å for accurate bond-length determination.
  • Low R-factor (< 5%) and high completeness (> 95%) ensure reliability.

Advanced: What factors influence the coordination geometry of metal complexes formed with this ligand?

Methodological Answer:
The ligand’s flexibility and donor atom arrangement dictate coordination behavior:

  • Steric Effects : Bulky 3,5-dimethyl groups on pyrazole restrict coordination modes, favoring monodentate or bridging roles .
  • Anion Influence : In Cd(II) complexes, nitrate or chloride anions compete for coordination sites, altering geometry (e.g., octahedral vs. square planar) .
  • Spectroscopic Resolution : UV-Vis and IR spectra distinguish between κ¹ (pyrazole) and κ² (diketone) binding modes. EXAFS can further resolve metal-ligand bond distances.

Advanced: How do solvent choice and crystallization conditions impact single-crystal isolation?

Methodological Answer:

  • Solvent Polarity : Methanol/water mixtures promote slow nucleation, yielding larger crystals . Dichloromethane/ethanol systems favor rapid crystallization but may introduce solvent inclusion .
  • Temperature Gradients : Gradual cooling from reflux to room temperature reduces disorder.
  • Diffusion Methods : Layering a poor solvent (e.g., hexane) over a concentrated solution enhances crystal quality .

Q. Table 2: Crystallization Conditions for Analogous Complexes

ComplexSolvent SystemCrystallization TimeCrystal QualityReference
Cd(NO₂)₂ complexCH₂Cl₂/MeOH2 weeksColorless
CdCl₂ complexEthanol3 daysPrismatic

Advanced: What are common sources of structural data contradictions in crystallographic studies?

Methodological Answer:

  • Disorder : Flexible decane chains or rotating pyrazole rings may require multi-position modeling .
  • Twinning : Crystals with pseudo-symmetry (e.g., monoclinic vs. triclinic) necessitate twin-law refinement in SHELXL .
  • Validation Tools : Use ADDSYM in PLATON to detect missed symmetry and RIGU to validate hydrogen bonding .

Advanced: How can thermal analysis (DSC/TGA) elucidate decomposition pathways of metal complexes?

Methodological Answer:

  • TGA : Monitors mass loss steps (e.g., ligand decomposition at 200–300°C or anion loss at lower temperatures).
  • DSC : Identifies exothermic/endothermic events (e.g., phase transitions or ligand oxidation). For example, tetrazine-based ligands show exothermic decomposition peaks at 250°C .

Advanced: What strategies enhance the ligand’s chelating ability for specific applications?

Methodological Answer:

  • Substituent Tuning : Electron-withdrawing groups (e.g., nitro) on pyrazole increase Lewis acidity, improving metal binding .
  • Backbone Modification : Replacing decane with rigid spacers (e.g., phenanthroline) enforces pre-organized geometries .
  • Hybrid Ligands : Incorporating triazole or oxime groups (see ) diversifies coordination modes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.